molecular formula C13H23N3O5 B10777826 (2R,4S,5R,6R)-5-acetamido-4-amino-6-(diethylcarbamoyl)oxane-2-carboxylic acid

(2R,4S,5R,6R)-5-acetamido-4-amino-6-(diethylcarbamoyl)oxane-2-carboxylic acid

Cat. No.: B10777826
M. Wt: 301.34 g/mol
InChI Key: BULFTXGJKXVMER-LNFKQOIKSA-N
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Description

(2R,4S,5R,6R)-5-Acetamido-4-amino-6-(diethylcarbamoyl)oxane-2-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group, an amino group, and a diethylcarbamoyl group attached to an oxane ring. Its molecular formula is C12H22N2O6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S,5R,6R)-5-Acetamido-4-amino-6-(diethylcarbamoyl)oxane-2-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the oxane ring. Common synthetic routes include:

    Protection of the amino group: This step involves protecting the amino group to prevent unwanted reactions during subsequent steps.

    Formation of the oxane ring: The oxane ring is formed through a cyclization reaction, often using a suitable catalyst.

    Introduction of the acetamido group: The acetamido group is introduced through an acylation reaction.

    Introduction of the diethylcarbamoyl group: This step involves the reaction of the intermediate compound with diethylcarbamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2R,4S,5R,6R)-5-Acetamido-4-amino-6-(diethylcarbamoyl)oxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

(2R,4S,5R,6R)-5-Acetamido-4-amino-6-(diethylcarbamoyl)oxane-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2R,4S,5R,6R)-5-Acetamido-4-amino-6-(diethylcarbamoyl)oxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C13H23N3O5

Molecular Weight

301.34 g/mol

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-4-amino-6-(diethylcarbamoyl)oxane-2-carboxylic acid

InChI

InChI=1S/C13H23N3O5/c1-4-16(5-2)12(18)11-10(15-7(3)17)8(14)6-9(21-11)13(19)20/h8-11H,4-6,14H2,1-3H3,(H,15,17)(H,19,20)/t8-,9+,10+,11+/m0/s1

InChI Key

BULFTXGJKXVMER-LNFKQOIKSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@H]1[C@@H]([C@H](C[C@@H](O1)C(=O)O)N)NC(=O)C

Canonical SMILES

CCN(CC)C(=O)C1C(C(CC(O1)C(=O)O)N)NC(=O)C

Origin of Product

United States

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